{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid
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Overview
Description
{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid typically involves multiple steps, starting with the protection of the amine group using the tert-butoxycarbonyl (Boc) group. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with an acetic acid moiety through various synthetic strategies, including nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as the use of high-purity reagents and solvents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
{3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization, making it a valuable building block in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features may allow it to interact with specific biological targets, providing insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for use in various chemical processes and applications.
Mechanism of Action
The mechanism of action of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing a free amine that can participate in further reactions . The piperidine ring and acetic acid moiety may also interact with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
{3-[(tert-Butoxycarbonyl)-amino]-piperidin-1-yl}-acetic acid: Similar structure but lacks the ethyl group.
{3-[(tert-Butoxycarbonyl)-methyl-amino]-piperidin-1-yl}-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
{3-[(tert-Butoxycarbonyl)-propyl-amino]-piperidin-1-yl}-acetic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of {3-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid lies in its specific combination of functional groups and structural features. The presence of the Boc-protected amine, piperidine ring, and acetic acid moiety allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-[3-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-16(9-12)11-13(18)19/h12H,5-11H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKYYHGOAXCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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